An In-depth Technical Guide to 1,3-Bis(4-fluorophenyl)urea (CAS: 370-22-9)

An In-depth Technical Guide to 1,3-Bis(4-fluorophenyl)urea (CAS: 370-22-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-fluorophenyl)urea is a versatile symmetrical diaryl urea compound with the CAS number 370-22-9. Its unique chemical structure, featuring two fluorophenyl moieties linked by a urea bridge, imparts a range of biological and chemical properties that have garnered interest across various scientific disciplines. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its potential in agriculture as a herbicide and in pharmacology as a scaffold for drug discovery, particularly in oncology. The document details experimental protocols, summarizes quantitative data, and visualizes relevant pathways and workflows to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

1,3-Bis(4-fluorophenyl)urea is a white to off-white crystalline solid. The presence of fluorine atoms enhances its biological activity and stability.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 370-22-9 | [1] |

| Molecular Formula | C₁₃H₁₀F₂N₂O | [1] |

| Molecular Weight | 248.23 g/mol | [1] |

| Melting Point | 267 °C | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Solubility | Soluble in organic solvents | This is a general property of such compounds. |

Synthesis

The synthesis of 1,3-Bis(4-fluorophenyl)urea, a symmetrical diaryl urea, can be achieved through the reaction of 4-fluoroaniline with a phosgene equivalent, such as triphosgene. This method involves the in-situ formation of an isocyanate intermediate, which then reacts with another molecule of the aniline to form the urea linkage.

Experimental Protocol: Synthesis from 4-fluoroaniline and Triphosgene

This protocol is a representative method for the synthesis of symmetrical diaryl ureas and can be adapted for 1,3-Bis(4-fluorophenyl)urea.

Materials:

-

4-fluoroaniline

-

Triphosgene (bis(trichloromethyl)carbonate)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or other suitable base

-

Hydrochloric acid (HCl), 1M solution

-

Acetone

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Isocyanate Formation: In a round-bottom flask under an inert atmosphere, dissolve 4-fluoroaniline (2.0 equivalents) in anhydrous dichloromethane. Cool the solution to 0-5 °C in an ice bath. To this stirred solution, add triphosgene (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the isocyanate formation can be monitored by infrared spectroscopy (IR), looking for the appearance of a strong absorption band around 2250-2275 cm⁻¹.[2]

-

Urea Formation: In a separate flask, dissolve 4-fluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool this solution to 0-5 °C. Slowly add the previously prepared isocyanate solution to this second solution. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of 1M HCl. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield 1,3-Bis(4-fluorophenyl)urea as a solid.[3]

DOT representation of the synthesis workflow:

Applications

1,3-Bis(4-fluorophenyl)urea has demonstrated utility in several fields, primarily in agriculture and pharmaceuticals, with emerging applications in material science.[1]

Agricultural Chemistry: Herbicidal Activity

DOT representation of the proposed herbicidal mode of action:

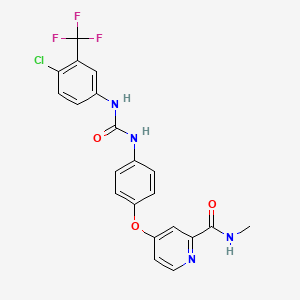

Pharmaceutical Research: Anticancer Potential

Diaryl urea compounds are a well-established scaffold in medicinal chemistry, with several approved drugs, such as Sorafenib, featuring this core structure. These compounds often act as kinase inhibitors. While specific studies on 1,3-Bis(4-fluorophenyl)urea are limited, research on a structurally similar compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), has shown potent anticancer activity in lung cancer and melanoma models.[7][8] COH-SR4 has been demonstrated to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[7] Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (mTOR) pathway, resulting in cell cycle arrest and apoptosis.

DOT representation of a potential anticancer signaling pathway:

Quantitative Data for Structurally Similar Anticancer Compounds:

While specific IC₅₀ values for 1,3-Bis(4-fluorophenyl)urea are not widely reported, the following table presents data for a related dichlorophenyl analog (COH-SR4) to provide a reference for its potential potency.

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |

| H1417 | Lung Cancer | COH-SR4 | 1.2 ± 0.2 | [9] |

| H1618 | Lung Cancer | COH-SR4 | 1.5 ± 0.2 | [9] |

| H358 | Lung Cancer | COH-SR4 | 2.1 ± 0.2 | [9] |

| H520 | Lung Cancer | COH-SR4 | 2.4 ± 0.3 | [9] |

Material Science: Polymer Synthesis

1,3-Disubstituted ureas can be used as monomers in the synthesis of polymers such as polyureas and poly(urethane-urea)s. The urea linkage contributes to the polymer's properties through its ability to form strong hydrogen bonds, which can enhance thermal stability and mechanical strength.[10] 1,3-Bis(4-fluorophenyl)urea can potentially be used in polycondensation reactions with diisocyanates or activated carbonyl compounds to create novel polymers with specific thermal and mechanical characteristics.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of 1,3-Bis(4-fluorophenyl)urea.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

1,3-Bis(4-fluorophenyl)urea, dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 1,3-Bis(4-fluorophenyl)urea in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value.[9]

Kinase Inhibition Assay (Illustrative)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

1,3-Bis(4-fluorophenyl)urea

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add the assay buffer, the kinase enzyme, and the compound at various concentrations.

-

Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.

-

Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.[11]

DOT representation of a kinase inhibition assay workflow:

Conclusion

1,3-Bis(4-fluorophenyl)urea is a compound with significant potential in diverse scientific and industrial applications. Its straightforward synthesis and the biological activity conferred by its diaryl urea structure make it an attractive molecule for further investigation. While existing research points to its utility as a herbicide and a scaffold for anticancer agents, there is a clear need for more specific quantitative data and detailed mechanistic studies on this particular compound. This technical guide provides a foundational understanding and practical protocols to facilitate future research and development efforts centered on 1,3-Bis(4-fluorophenyl)urea.

References

- 1. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.uark.edu [scholarworks.uark.edu]

- 9. 1,3-BIS(4-FLUOROPHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis of segmented poly(ether urethane)s and poly(ether urethane urea)s incorporating various side-chain or backbone functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]